Pyrene

Description

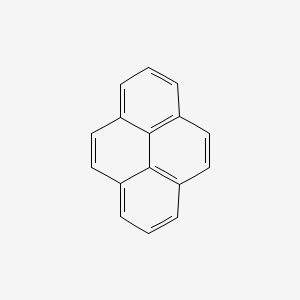

Structure

3D Structure

Properties

CAS No. |

1346601-04-4 |

|---|---|

Molecular Formula |

C16H10 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

pyrene |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,3+1,4+1,11+1,12+1,15+1 |

InChI Key |

BBEAQIROQSPTKN-KJFLWNQESA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=C[13C]4=[13CH][13CH]=[13CH][13C](=[13C]34)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Synonyms |

Benzo[def]phenanthrene-13C6; NSC 17534-13C6; NSC 66449-13C6; |

Origin of Product |

United States |

Advanced Spectroscopic and Photophysical Characterization of Pyrene and Its Derivatives

Fundamental Photophysical Processes of Pyrene (B120774)

The photophysical behavior of this compound involves several key processes initiated by the absorption of light. These processes include electronic transitions, fluorescence emission from the monomeric state, the formation and dynamics of excited-state dimers (excimers), solvatochromic effects, and various luminescence quenching mechanisms.

Electronic Transitions and Absorption Spectroscopy of this compound

The electronic absorption spectrum of this compound is characterized by distinct bands arising from electronic transitions. This compound exhibits several absorption bands, typically in the ultraviolet region. The absorption spectrum shows vibrational structure. ekb.eg The lowest energy absorption band (S₀ → S₁) is relatively weak and appears at longer wavelengths (around 370-390 nm), while a stronger absorption band (S₀ → S₂) is observed at shorter wavelengths (around 330-350 nm). colostate.edu

Studies using polarized light on oriented single crystals have helped determine the polarization of the electronic transitions. The lowest molecular level (around 3700 Å) is assigned as ¹B₃ᵤ, and the second level (around 3500 Å) is also assigned as ¹B₃ᵤ based on polarized absorption spectra. aip.org The stretching film method can be applied to analyze the polarization of electronic spectra by dividing the absorption curves into components polarized parallel and perpendicular to a symmetry axis. oup.com For this compound, the main absorption at 300 nm is attributed to the long-axis transition (x, B₁ᵤ), and the band at 240 nm is due to the short-axis transition (z, B₂ᵤ). oup.com

Protonated this compound exhibits electronic transitions in the visible region, with the strongest S₁ ← S₀ transition having an onset at 487.5 nm in a neon matrix. nih.gov, acs.org

Fluorescence Emission Characteristics of this compound Monomer

The fluorescence emission spectrum of the this compound monomer is characterized by a series of well-defined vibronic bands, typically observed in the range of 370 to 410 nm. nih.gov These bands arise from transitions from the first excited singlet state (S₁) to different vibrational levels of the ground electronic state (S₀). The five major vibronic bands are commonly designated as Bands I, II, III, IV, and V, with peaks typically appearing around 375, 379, 385, 395, and 410 nm, respectively. nih.gov, nih.gov

The vibrational fine structure of the this compound monomer fluorescence is sensitive to the polarity of the surrounding environment. mdpi.com, epa.gov This sensitivity is particularly evident in the relative intensities of the vibronic bands. core.ac.uk, researchgate.net For instance, the ratio of the intensity of the first vibronic band (Band I, ~375 nm) to the third vibronic band (Band III, ~385 nm), often referred to as the "Py value" or I₁/I₃ ratio, is widely used as an empirical scale for determining solvent polarity. nih.gov, researchgate.net, cdnsciencepub.com In nonpolar environments, the 384 nm peak (Band III) is typically more intense, while in more polar environments, the 373 nm peak (Band I) becomes more intense. mdpi.com

The fluorescence quantum yield of pristine monomeric this compound is reported to be around 0.32. researchgate.net

This compound Excimer Formation and Dissociation Dynamics

A distinctive photophysical property of this compound is its ability to form an excited-state dimer, known as an excimer. This occurs when an excited-state this compound molecule interacts with a ground-state this compound molecule. chemrxiv.org, nih.gov, glenresearch.com Excimer formation is typically observed at higher this compound concentrations. shimadzu.com, colostate.edu

The excimer emission is characterized by a broad, structureless band that is significantly red-shifted compared to the monomer fluorescence, usually appearing between 450 and 500 nm. researchgate.net, nih.gov This broad emission is a hallmark of the excited-state interaction between the two this compound molecules in a specific stacked configuration. chemrxiv.org, researchgate.net Excimer formation requires the two this compound units to be in close spatial proximity, typically within approximately 10 Å. nih.gov

The dynamics of this compound excimer formation and dissociation can be described by kinetic schemes, such as the Birks' scheme, which involves the excited monomer lifetime (τM), excimer lifetime (τE0), the rate of excimer formation (k₁), and the rate of excimer dissociation (k₋₁). mdpi.com, psu.edu Excimer formation is often considered a diffusion-controlled bimolecular reaction. chemrxiv.org In many cases, particularly at room temperature (around 25 °C) or lower, the excimer dissociation rate constant (k₋₁) can be considered small and often neglected. mdpi.com

Time-resolved studies have provided insights into the ultrafast dynamics of excimer formation. Simulations and experiments on this compound dimers suggest distinct excimer formation pathways involving molecular motions like stacking and parallel shifts on femtosecond to picosecond timescales. rsc.org The time constant for excimer formation in a this compound dimer in a supersonic jet was found to be around 6-7 ps. rsc.org In solution, the kinetics can be more complex, and time-resolved measurements are crucial for understanding the build-up and decay of both monomer and excimer species. psu.edu

The ratio of excimer to monomer fluorescence intensity (IE/IM or e/m ratio) is often used to quantify the extent of excimer formation and can report on the spatial proximity and flexibility of this compound-labeled systems. nih.gov, nih.gov

Solvatochromic Behavior and Polarity Sensing via this compound Fluorescence

This compound fluorescence is highly sensitive to the polarity of its microenvironment, a phenomenon known as solvatochromism. mdpi.com, chemrxiv.org, researchgate.net, mdpi.com, core.ac.uk This sensitivity is primarily reflected in the changes in the relative intensities of the vibronic bands in the monomer emission spectrum. core.ac.uk, researchgate.net As mentioned earlier, the I₁/I₃ ratio is a widely used metric for assessing solvent polarity. nih.gov, researchgate.net, cdnsciencepub.com A lower I₁/I₃ ratio indicates a more hydrophobic or less polar environment, while a higher ratio suggests a more hydrophilic or polar environment. researchgate.net

This solvatochromic behavior makes this compound an excellent fluorescent probe for sensing the polarity of various environments, including micelles, polymers, proteins, and biological membranes. core.ac.uk, researchgate.net, researchgate.net For example, the passage of hydrophobic this compound from an aqueous phase to a less polar micellar core results in a characteristic decrease in the I₁/I₃ ratio. core.ac.uk this compound derivatives with donor-π-acceptor structures have also been shown to exhibit solvatochromism, with their absorption and emission spectra shifting in response to solvent polarity changes. ekb.eg, rsc.org, researchgate.net These polarity-sensitive probes can be used to visualize microenvironmental characteristics in complex systems, including biological samples. rsc.org

Table 1: this compound I₁/I₃ Ratio in Different Solvents

| Solvent | I₁/I₃ Ratio (Approximate) | Polarity |

| Hexane | Low | Nonpolar |

| Ethanol | Intermediate | Polar |

| Water | High | Highly Polar |

| Dimethylsulfoxide (DMSO) | High | Highly Polar |

Note: These are approximate relative values illustrating the trend; actual values may vary depending on concentration and specific conditions. nih.gov, mdpi.com, researchgate.net

Luminescence Quenching Mechanisms in this compound Systems

This compound luminescence (both monomer and excimer fluorescence) can be reduced or eliminated by various quenching mechanisms. Quenching can occur through different processes, including dynamic (collisional) quenching and static quenching. researchgate.net, acs.org, researchgate.net

Dynamic quenching involves the collision of an excited-state this compound molecule with a quencher molecule during the excited-state lifetime. The rate of dynamic quenching is diffusion-controlled and depends on the mobility of both the fluorophore and the quencher in the medium. nih.gov, nih.gov

Time-Resolved Spectroscopic Studies of this compound

Time-resolved spectroscopic techniques are essential for studying the excited-state dynamics of this compound and its derivatives, providing information about lifetimes, kinetics, and energy transfer processes. Techniques such as time-correlated single photon counting (TCSPC) and transient absorption spectroscopy are widely employed. optica.org, optica.org, osti.gov

Time-resolved fluorescence measurements allow for the determination of the fluorescence lifetimes of the this compound monomer and excimer species. The decay of the monomer fluorescence and the rise and decay of the excimer fluorescence can be monitored over time following pulsed excitation. psu.edu, colostate.edu Analysis of these decay profiles can provide rate constants for excimer formation and dissociation, as well as the lifetimes of the excited states. mdpi.com, psu.edu In some complex systems, multi-exponential decays are observed, indicating the presence of multiple monomeric or excimeric species with different lifetimes. uc.pt

Transient absorption spectroscopy probes the absorption of excited-state species, such as the this compound singlet or triplet states and the excimer. optica.org, osti.gov This technique can provide complementary information to fluorescence spectroscopy, allowing for the study of non-emissive pathways and the dynamics of transient intermediates. Ultrafast transient absorption studies, operating on femtosecond to nanosecond timescales, can capture the initial events following excitation, including rapid structural rearrangements and excimer formation dynamics. rsc.org, osti.gov, aip.org

These time-resolved studies are crucial for understanding the intricate photophysical processes of this compound, particularly in complex environments where molecular motion and interactions play a significant role in excited-state behavior. mdpi.com, arxiv.org

Table 2: Typical Fluorescence Lifetimes of this compound Species

| Species | Environment | Lifetime Range (Approximate) |

| Monomer | Deoxygenated Solution | Hundreds of nanoseconds |

| Excimer | Solution | Tens to hundreds of nanoseconds |

Note: Lifetimes are highly dependent on solvent, temperature, oxygen concentration, and the presence of quenchers or interacting species. chemrxiv.org, researchgate.net, colostate.edu

Table 3: Rate Constants for this compound Excimer Formation in Decane at 25 °C

| Process | Rate Constant (Approximate) | Unit |

| Monomer Decay | 2.38 x 10⁶ | s⁻¹ |

| Excimer Decay | 2.78 x 10⁷ | s⁻¹ |

| Excimer Formation | 3.11 x 10⁹ | M⁻¹s⁻¹ |

Note: Excimer dissociation was found to be negligible under these conditions. psu.edu

Femtosecond and Picosecond Transient Absorption Spectroscopy of this compound

Femtosecond and picosecond transient absorption (TA) spectroscopy are powerful tools for studying ultrafast processes in photoexcited molecules, providing insights into excited-state dynamics, relaxation pathways, and the formation of transient species. Studies on this compound and its derivatives using these techniques have revealed detailed information about the initial events following photoexcitation.

Excitation of this compound or this compound-containing systems, often at wavelengths around 336-340 nm, populates the second excited singlet state (S₂) researchgate.netnsc.ru. Transient absorption spectra show a sharp band around 580-590 nm assigned to the S₂ → S₁₄ transition researchgate.netnsc.ru. Ultrafast internal conversion from the S₂ state to the lowest excited singlet state (S₁) occurs rapidly, with a time constant reported to be around 140 fs in unsubstituted this compound and similar in some derivatives researchgate.netnsc.ru.

Following internal conversion to S₁, the this compound molecule is initially in a vibrationally hot state. Vibrational cooling within the S₁ state has been observed with a time constant of approximately 2 ps researchgate.netnsc.ru. The decay of the S₁ state, as measured by pump-probe experiments, can be described by multi-exponential functions, with time constants that often correlate with fluorescence decay kinetics researchgate.netnsc.ru.

Transient absorption studies have also provided evidence for the formation of transient species, such as the this compound radical cation, observed as a narrow band around 460 nm on a picosecond timescale in certain covalently linked this compound systems researchgate.net. The dynamics observed are influenced by the molecular environment and the presence of other moieties, which can facilitate processes like electron or energy transfer researchgate.net.

Time-Correlated Single Photon Counting (TCSPC) for this compound Lifetime Analysis

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes, providing crucial information about the decay kinetics of excited states and the influence of various factors like solvent, temperature, and molecular interactions. TCSPC is widely applied to study this compound due to its relatively long fluorescence lifetime and sensitivity to its environment.

TCSPC measurements involve exciting the sample with short light pulses and detecting the arrival time of single fluorescence photons relative to the excitation pulse mdpi.comrsc.org. The collected data are compiled into a histogram of photon arrival times, which represents the fluorescence decay profile mdpi.comrsc.org. This profile is then analyzed using fitting models, often multi-exponential functions, to extract fluorescence lifetimes and their corresponding amplitudes mdpi.comrsc.orgrsc.org.

Studies utilizing TCSPC have characterized the fluorescence lifetimes of this compound in various environments, including solutions, polymers, and biological systems mdpi.comrsc.orgmdpi.comacs.org. For instance, fluorescence decay measurements of this compound-labeled compounds in solid states have revealed multi-exponential decays, suggesting the presence of different emitting species or environments rsc.org. The analysis of these decays using methods like global non-linear least-squares minimization provides detailed parameters for each decay component rsc.orgrsc.org.

TCSPC is particularly valuable for studying this compound excimer formation, where the fluorescence decay of the monomer and the rise and decay of the excimer can be monitored mdpi.com. The lifetimes obtained from TCSPC experiments provide insights into the kinetics of monomer decay, excimer formation, and excimer decay, which are influenced by factors such as concentration and molecular mobility mdpi.combohrium.com.

Research findings using TCSPC have shown that this compound fluorescence lifetimes can vary significantly depending on the environment. For example, studies on this compound in different solvents or incorporated into macromolecules have demonstrated how solvent properties or the dynamics of the host matrix affect the excited-state decay mdpi.comacs.org.

Excited State Dynamics and Energy Transfer Mechanisms Involving this compound

The excited-state dynamics of this compound are complex and involve various relaxation pathways, including fluorescence, internal conversion, intersystem crossing, and intermolecular processes such as excimer formation and energy transfer. These dynamics are significantly influenced by the molecular structure, concentration, and environment.

This compound is well-known for its ability to form excimers, which are excited-state dimers formed by the interaction of an excited this compound molecule with a ground-state this compound molecule bohrium.comchemrxiv.org. Excimer formation is typically observed at higher concentrations and results in a broad, red-shifted emission band compared to the structured monomer fluorescence bohrium.comchemrxiv.org. The dynamics of excimer formation have been studied using time-resolved techniques, revealing insights into the diffusional encounter and structural rearrangement required for excimer formation chemrxiv.orgrsc.orgarxiv.org. In the gas phase, two distinct excimer formation pathways have been identified with different time constants associated with molecular stacking and shifting rsc.org. In condensed phases, excimer formation dynamics can be influenced by the surrounding matrix, such as in crystals or supramolecular hosts bohrium.comrsc.org.

This compound can also act as an energy donor in Fluorescence Resonance Energy Transfer (FRET) processes due to its relatively high absorption energy and fluorescence quantum yield nih.govnih.govrsc.org. FRET involves the non-radiative transfer of energy from an excited donor molecule to an acceptor molecule through dipole-dipole coupling nih.gov. The efficiency of FRET is highly dependent on the distance and the relative orientation between the donor and acceptor, typically occurring over distances of 10-100 Å nih.gov.

Studies have demonstrated efficient FRET from this compound to various acceptor molecules, including perylene (B46583) and BODIPY derivatives nih.govnih.govrsc.orgrsc.org. For example, efficient FRET has been observed from this compound to perylene assembled within DNA duplexes, with transfer efficiencies approaching 100% when the molecules are in close proximity nih.govnih.gov. The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the this compound-perylene pair has been determined to be around 22.3 Å, making it suitable for probing distances in the 11-32 Å range nih.gov. FRET from this compound has been utilized in various applications, including sensing and probing molecular interactions and dynamics rsc.orgrsc.org.

In addition to excimer formation and FRET, this compound excited states can undergo intersystem crossing to the triplet state, which can then participate in processes like triplet-triplet energy transfer mdpi.comchemrxiv.org. Transient absorption spectroscopy can be used to monitor the formation and decay of triplet states mdpi.comresearchgate.net.

Advanced Spectroscopic Techniques Applied to this compound

Fluorescence Anisotropy Studies of this compound Motion

Fluorescence anisotropy is a technique that provides information about the rotational mobility of a fluorescent molecule. By measuring the polarization of emitted light after excitation with polarized light, researchers can gain insights into the size, shape, and local environment of the fluorophore acs.orgresearchgate.net. This compound, with its fluorescent properties, is often used as a probe in fluorescence anisotropy studies to investigate molecular motion and the microviscosity of its surroundings.

The principle behind fluorescence anisotropy is that upon excitation with polarized light, a subpopulation of fluorophores aligned with the excitation polarization is preferentially excited researchgate.net. If the molecule rotates during its excited-state lifetime, the emitted light will be depolarized acs.org. The extent of depolarization is inversely related to the rotational correlation time, which is influenced by the size of the molecule and the viscosity of its environment acs.orgacs.org.

Time-resolved fluorescence anisotropy measurements of this compound have been used to study rotational dynamics in various systems, including solutions, polymers, and biological membranes researchgate.netasm.orgnih.govnih.gov. For example, fluorescence anisotropy of this compound derivatives incorporated into membranes has been employed to assess membrane fluidity or microviscosity asm.orgnih.govkarger.com. Changes in anisotropy values can indicate alterations in the packing and dynamics of lipid chains within the membrane asm.orgnih.gov. Small changes in fluorescence anisotropy can reflect more pronounced changes in membrane microviscosity asm.org. Studies have shown a correlation between this compound excimer formation rates and membrane fluidity, complementing fluorescence anisotropy measurements asm.orgkarger.com.

Two-Photon Absorption Properties of this compound

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state acs.org. This technique offers advantages such as increased penetration depth in biological tissues, reduced photodamage, and enhanced three-dimensional resolution compared to one-photon absorption acs.org. This compound and its derivatives have been investigated for their TPA properties, particularly in the context of developing new materials for applications like bioimaging and nonlinear optics acs.orgacs.orgrsc.orgtandfonline.com.

The TPA cross-section (δ) is a measure of the probability of two-photon absorption occurring acs.org. Studies have shown that the TPA properties of this compound can be significantly enhanced by structural modifications, such as the addition of electron-donating or electron-withdrawing groups and extending the π-conjugation system acs.orgacs.orgrsc.orgnih.govresearchgate.net. For instance, alkynyl-conjugated this compound derivatives with amino substituents have demonstrated increased TPA cross-sections acs.orgnih.gov. The TPA cross-section has been shown to increase with the number of substituents and the length of the conjugated system acs.orgnih.gov.

This compound-cored dendrimers with fluorene (B118485) or carbazole (B46965) dendrons and acetylene (B1199291) linkages have been reported to exhibit very large TPA cross-sections, highlighting the effect of molecular architecture on nonlinear optical properties acs.org. TPA cross-sections as high as 25,000 GM have been reported for such dendrimers acs.org. The TPA spectra of these compounds often show blue shifts compared to their one-photon absorption spectra, which can be attributed to different selection rules for one- and two-photon transitions acs.org.

This compound-based compounds with significant TPA cross-sections in the near-infrared region, often referred to as the "tissue optical window," are of particular interest for bioimaging applications rsc.org. Novel this compound-based dyes with acceptor-π-acceptor structures have been designed to exhibit strong TPA in this region, enabling visualization of cellular structures like nuclei and mitochondria rsc.orgrsc.org.

Table: Two-Photon Absorption Cross-Sections of Selected this compound Derivatives

| Compound Type | Substituents | Maximum TPA Cross-Section (GM) | Excitation Wavelength (nm) | Reference |

| Alkynyl-conjugated this compound | 4-(N,N-dimethylamino)phenylethynyl | 1150 | 780−830 | acs.orgnih.gov |

| Pyreno[2,1-b]furan derivatives | Varied electron-donating groups | 533 | 800 | acs.orggdut.edu.cn |

| This compound-cored Dendrimers | Fluorene/Carbazole dendrons, Acetylene links | Up to 25000 | 610-870 | acs.org |

| This compound-pyridinium dye | Pyridinium | Not specified (used for imaging) | Not specified | rsc.org |

| Acceptor-π-Acceptor this compound Dye | Acceptor groups | 1100 | 950 | rsc.org |

| Ferrocenylated this compound conjugate | Ferrocene | 1230 | 780 | researchgate.net |

Resonance Raman Spectroscopy of this compound

Resonance Raman (RR) spectroscopy is a vibrational spectroscopic technique that selectively enhances the Raman scattering from molecular vibrations coupled to an electronic transition when the excitation wavelength is in resonance with that transition pitt.edu. This provides detailed information about the vibrational modes and structural changes occurring in specific electronic excited states. RR spectroscopy has been applied to this compound to study its excited-state structure and dynamics.

UV resonance Raman excitation within the π→π* electronic transitions of this compound (S₂, S₃, and S₄) results in strong enhancement of totally symmetric ring vibrations pitt.eduaip.orgaip.orgresearchgate.net. The Raman modes that are most strongly enhanced are those that exhibit Franck-Condon vibronic structure in the corresponding absorption spectrum aip.orgaip.org.

Studies have identified specific vibrational modes that show selective enhancement depending on the excited electronic state being probed. For example, the 1597 cm⁻¹ mode (b₃g symmetry) shows selective enhancement between the S₃ and S₄ transitions, and between the S₂ and S₃ transitions, attributed to Herzberg-Teller coupling between these symmetry-allowed states aip.orgaip.org. Other modes, such as those around 408 cm⁻¹ and 574 cm⁻¹, appear or show different enhancement patterns depending on the excitation wavelength, providing insights into the vibrational landscape of different excited states aip.org.

Resonance Raman excitation profiles, which plot the intensity of a specific Raman band as a function of excitation wavelength, can be analyzed using theoretical models to derive information about excited-state potential energy surfaces and vibronic coupling pitt.eduaip.orgaip.org. Discrepancies between experimental profiles and those calculated using simple Franck-Condon theory can indicate the presence of non-Condon contributions and nonadiabatic vibronic interactions aip.orgaip.org.

High incident energy fluxes in RR experiments can lead to saturation of Raman intensities due to depletion of the ground state population and the formation of long-lived excited states, such as the S₁ state, which can bottleneck relaxation back to the ground state aip.orgaip.org.

Table: Selected Resonance Raman Bands of this compound and Associated Excited States

| Raman Shift (cm⁻¹) | Symmetry | Excited State(s) Showing Enhancement | Notes | Reference |

| Totally symmetric | a₁g | S₂, S₃, S₄ | Strongly enhanced in resonance | aip.orgaip.org |

| 1597 | b₃g | S₂, S₃, S₄ (selective enhancement) | Attributed to Herzberg-Teller coupling | aip.orgaip.org |

| 408 | S₃ | Appears with S₃ excitation | aip.org | |

| 574 | S₃ | May derive from a vibration unique to S₃ | aip.org | |

| 1408 | S₃ | Primary contributor to vibronic structure | aip.org |

Environmental Chemistry and Biogeochemical Cycling of Pyrene

Environmental Distribution and Occurrence of Pyrene (B120774)

This compound is widely distributed across different environmental matrices, including air, water, sediment, and soil health.state.mn.usnih.govresearchgate.net. Its presence in these compartments is influenced by various factors, including its physical and chemical properties, emission sources, and environmental conditions ccme.ca.

Atmospheric Transport and Deposition of this compound

This compound enters the atmosphere primarily through incomplete combustion processes health.state.mn.usnih.gov. In the air, it can exist in both gaseous form and adsorbed onto particulate matter mdpi.com. Due to its partial volatility, the partitioning between gas and particle phases influences its atmospheric transport and fate mdpi.com. This compound, along with other low molecular weight PAHs like phenanthrene (B1679779) and fluoranthene, dominates atmospheric deposition, representing a significant percentage of the total deposited PAH mixture copernicus.org. Lower temperatures enhance the transfer of more volatile PAHs, including this compound, from the gas phase to particles, increasing their deposition copernicus.org. Atmospheric deposition is a major mechanism for the transport of PAHs to various ecosystems copernicus.org. Particles containing this compound can settle back onto the ground or into water bodies through dry and wet deposition health.state.mn.us. Wet deposition, influenced by precipitation, is an important removal mechanism for atmospheric PAHs, particularly those adsorbed onto particulate matter mdpi.com.

This compound Presence in Aquatic Ecosystems (Water, Sediment)

This compound is detected in surface water and can enter aquatic ecosystems through atmospheric deposition, surface runoff, municipal and industrial wastewater discharges, and oil spills nih.govmdpi.com. Due to its hydrophobic nature and low water solubility, this compound tends to adsorb strongly onto solid phases in aquatic environments, such as suspended particles and sediments ccme.cawaterquality.gov.au. This sorption to sediments is a primary removal mechanism for higher molecular weight PAHs in aquatic systems waterquality.gov.au. Consequently, concentrations of PAHs, including this compound, are generally highest in sediments, intermediate in aquatic biota, and lowest in the water column waterquality.gov.au. The association with the solid phase in aquatic systems depends on factors like molecular weight and the octanol-water partitioning coefficient (Kow) ccme.ca. For instance, a study found that 20% of this compound in aquatic systems was associated with particulate matter ccme.ca. This compound can accumulate in aquatic sediments, posing a risk to benthic organisms health.state.mn.us.

Soil Contamination and Distribution of this compound

Soil is a major sink for PAHs, including this compound, which can accumulate in the soil for extended periods mdpi.com. This compound contamination in soil primarily results from atmospheric deposition of particulate-bound PAHs and direct deposition from various sources like vehicle exhaust, industrial emissions, and the burning of organic materials nih.govresearchgate.net. The distribution and accumulation of this compound in soils can be influenced by land use, with higher concentrations often found in urban and industrial areas compared to rural areas researchgate.net. For example, studies have shown 2-6 times greater concentrations of benzo[a]this compound (B130552) (a related PAH often used as a marker) in urban and industrial soils . The content of PAHs in soil is an indicator of technogenic load scispace.com. This compound can be firmly fixed in the upper soil layer due to the high sorption capacity of soil organic matter and its low solubility researchgate.net.

Bioaccumulation in Environmental Compartments (excluding human/animal direct effects)

This compound can bioaccumulate in environmental organisms, although the degree of accumulation can vary depending on the organism and environmental factors ccme.camdpi.com. Aquatic organisms can accumulate PAHs from water, sediment, and food ccme.ca. The uptake depends on factors such as the PAH's properties (e.g., molecular weight, Kow), environmental variables (e.g., suspended matter, dissolved organic matter, bioavailability), and biological factors (e.g., metabolism, lipid content) ccme.ca. While the search results primarily discuss bioaccumulation of PAHs in general or focus on benzo[a]this compound, they indicate that PAHs bioaccumulate in aquatic organisms and can be transferred through the food chain mdpi.comwaterquality.gov.aurivm.nl. This compound's tendency to accumulate in sediments increases the risk of its accumulation and transfer through the food chain mdpi.com.

Environmental Fate and Transformation Pathways of this compound

Once released into the environment, this compound undergoes various transformation processes that can alter its chemical structure and reduce its concentration health.state.mn.us. These processes include photodegradation, biodegradation, and chemical interactions health.state.mn.us.

Photodegradation Mechanisms of this compound in Environmental Matrices

Photodegradation is an important transformation pathway for PAHs in environmental matrices, particularly in aquatic systems and on soil surfaces exposed to sunlight ccme.caresearchgate.net. Photodegradation of PAHs can occur through direct and/or indirect photolysis researchgate.net. The rate of photodegradation can be influenced by factors such as the presence of photosensitizers, the wavelength of light, temperature, and the characteristics of the environmental matrix (e.g., soil properties, presence of dissolved organic matter in water) ijesd.orgresearchgate.netpjoes.com.

Research on the photodegradation of this compound on soil surfaces under UV light has shown that the process follows pseudo-first-order kinetics researchgate.net. Factors like temperature, soil particle size, soil depth, and the presence of humic acids can influence the degradation rate researchgate.net. For instance, this compound degradation was found to be fastest at 30°C, and the degradation rate increased with temperature from 20°C to 30°C researchgate.net. The presence of humic acids significantly increased the yield of this compound photodegradation on the soil surface under UV radiation researchgate.net.

In aqueous solutions, the photolysis of this compound can lead to the formation of products such as 1,6- and 1,8-pyrenequinones acs.org. A proposed mechanism for the photochemical oxidation in water involves an electron transfer from the excited singlet state of this compound to molecular oxygen acs.org. The presence of dissolved organic matter, such as humic acids, can slow down the photolysis of some PAHs in water, possibly by quenching excited states or scavenging radicals involved in the photochemical reaction pjoes.com.

Studies also indicate that certain catalysts, like iron oxides (e.g., goethite), can enhance the photodegradation of this compound on soil surfaces under UV irradiation ijesd.org. The photodegradation in the presence of goethite was found to be faster in acidic and alkaline soils compared to neutral soils, and the process appears to occur through oxidative metabolism ijesd.org.

Interactive Data Tables:

Based on the search results, here is a potential data table illustrating the influence of soil pH and the presence of goethite on this compound photodegradation rates:

| Soil Type (pH) | Goethite (wt%) | Photodegradation Rate Constant (h⁻¹) | Source |

| Acidic | 3 | 1.03 × 10⁻² | ijesd.org |

| Neutral | 3 | 3.52 × 10⁻³ | ijesd.org |

| Alkaline | 3 | 8.99 × 10⁻³ | ijesd.org |

Note: This table is based on specific experimental conditions mentioned in the source ijesd.org and serves as an example of detailed research findings that can be presented.

Another potential table could show the effect of temperature on this compound photodegradation on soil surfaces:

| Temperature (°C) | Degradation Loss (%) | Source |

| 20 | 25 | researchgate.net |

| 25 | 30 | researchgate.net |

| 30 | 35 | researchgate.net |

Note: This table is based on experimental results from the source researchgate.net.

Chemical Degradation Processes (e.g., Oxidation, Ozonolysis) of this compound

Chemical degradation plays a significant role in the removal of this compound from various environmental matrices. Oxidation reactions, initiated by various environmental oxidants, can transform this compound into less harmful or more readily degradable compounds. Ozonolysis, the reaction with ozone, is one such important oxidative pathway.

Studies have shown that ozonolysis can lead to the degradation of this compound, with the formation of various oxidation products rsc.org. The efficiency of ozonolysis can be influenced by the environmental matrix; for instance, the presence of participating solvents like water or methanol (B129727) can affect the conversion and the types of functional groups formed, although the regioselectivity of the ozonation may remain unaffected rsc.org. Research indicates that this compound, along with other PAHs, exhibits reactivity towards ozone, and this reaction can be influenced by factors such as the specific region of the molecule (e.g., k-region) rsc.org.

Oxidation of PAHs in the environment can also occur through reactions with oxidants like peroxides, ozone, and hydroxyl radicals, often generated by photochemical processes semanticscholar.org. These reactions can lead to the formation of quinones as primary products, along with diols, peroxides, and ring cleavage products epa.gov. While some degradation products may be more resistant to further degradation than the parent PAH, their carcinogenic activity is generally lower epa.gov.

Experiments investigating the fate of this compound on mineral surfaces during thermal remediation have also demonstrated the occurrence of oxidative degradation, particularly under wet, oxic conditions, where oxidation via hydroxyl radicals was observed rsc.org.

Sorption and Desorption Dynamics of this compound in Environmental Media

Sorption and desorption processes are critical in controlling the distribution and mobility of this compound in soil and sediment environments. This compound, being a hydrophobic compound, has a high affinity for organic matter and solid phases in these matrices researchgate.nettandfonline.comagriculturejournals.cz.

Studies on the sorption-desorption behavior of this compound in different soils have highlighted the significant role of soil properties, particularly organic carbon content and clay fractions researchgate.netscirp.org. The extent of this compound sorption generally increases with the organic carbon content of the solid and the hydrophobicity of the PAH agriculturejournals.czagriculturejournals.cz. For instance, sorption of PAHs was found to increase in the order of sediment < soil, and naphthalene (B1677914) < phenanthrene < this compound, correlating with increasing organic carbon content and hydrophobicity, respectively agriculturejournals.cz.

Temperature also influences sorption, with studies showing that the extent of PAH sorption, including this compound, tends to decrease with increasing temperature in soil/sediment-water systems agriculturejournals.czagriculturejournals.cz. This suggests that sorption is generally an exothermic process agriculturejournals.cz.

The sorption of this compound onto clay and sandy soil from aqueous solutions has been investigated, with results indicating that both soil types have considerable potential for this compound removal scirp.org. Sorption kinetics experiments have shown that the process is time-dependent, reaching equilibrium over several hours scirp.org. The sorption isotherms can often be described by models such as the Langmuir or Freundlich models, while kinetic models like the pseudo-second order model can describe the adsorption rate scirp.org.

Sorption to sediment components, such as black carbon, can limit the bioavailability and aerobic biodegradation of PAHs like this compound in sediments nih.gov. However, some studies suggest that the presence of sediment could potentially enhance biodegradation by solid-phase bacteria researchgate.net.

The partitioning of this compound into microplastics, which are increasingly prevalent environmental contaminants, has also been studied. Laboratory experiments have shown that this compound can partition onto various types of plastic pellets, with the extent of partitioning influenced by the type of plastic and the hydrophobicity of the compound mdpi.com.

Table 1: Effect of Temperature on PAH Sorption in Soil and Sediment

| PAH | Temperature Range (°C) | Average Decrease in Sorption (%) | Solid Matrix |

| Naphthalene | 4 to 27 | 27.3 | Soil/Sediment |

| Phenanthrene | 4 to 27 | 17.0 | Soil/Sediment |

| This compound | 4 to 27 | 27.4 | Soil/Sediment |

Data derived from Hiller et al. (2008) agriculturejournals.czagriculturejournals.cz.

Volatilization and Atmospheric Reactivity of this compound

Volatilization is a process by which this compound can transfer from soil or water into the atmosphere. This compound's vapor pressure and Henry's Law constant influence its potential for volatilization nih.gov. For moist soil surfaces, volatilization is expected to be an important fate process based on its Henry's Law constant nih.gov. However, adsorption to soil can reduce volatilization nih.gov. Volatilization from dry soil surfaces is not expected to be significant based on its vapor pressure nih.gov.

Once in the atmosphere, this compound can exist in both the vapor and particulate phases, depending on factors such as temperature nih.govmdpi.com. Vapor-phase this compound can be degraded by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of around 7.7 hours nih.gov. The atmospheric lifetime due to reaction with nitrate (B79036) radicals has been estimated to be about 30 days nih.gov.

Particulate-phase this compound is subject to removal from the atmosphere through wet or dry deposition nih.gov. It can also undergo heterogeneous reactions on the surface of particulate matter with atmospheric oxidants like ozone, nitrogen dioxide, and hydroxyl radicals npl.co.ukacs.org. While these reactions can be relatively slow in ambient air due to low reactant concentrations, they contribute to the degradation of particulate-bound PAHs npl.co.uk. Photochemical degradation, initiated by sunlight, is also an important process for this compound, particularly on surfaces exposed to light nih.govnih.gov. This compound absorbs strongly at wavelengths above 290 nm, making it susceptible to direct photolysis nih.gov.

The atmospheric degradation and persistence of PAHs like benzo[a]this compound (BaP), which is often used as an indicator for other PAHs like this compound, are sensitive to temperature and relative humidity copernicus.org. Modeling studies for BaP suggest atmospheric lifetimes can vary significantly depending on the kinetic scheme used and latitudinal zone copernicus.org.

Methodological Approaches in Environmental this compound Research

Investigating the presence, distribution, and fate of this compound in the environment requires specific methodological approaches for sampling, analysis, and data interpretation.

Sampling Strategies for this compound Analysis in Complex Environmental Samples

Effective sampling is a crucial first step in the accurate assessment of this compound contamination in environmental matrices such as air, water, soil, and sediment researchgate.net. The choice of sampling strategy depends on the environmental compartment being studied, the objectives of the monitoring, and the required spatial and temporal resolution.

For air sampling, both active and passive methods are employed researchgate.net. Active sampling typically involves drawing a known volume of air through a filter and/or adsorbent to capture particulate and vapor-phase PAHs alsglobal.eurivm.nl. Passive samplers, such as those utilizing polymers like silicone rubber, can be deployed for longer periods to accumulate hydrophobic substances like this compound from air and water, providing a time-averaged concentration researchgate.net. Passive sampling offers advantages such as simplicity, lower cost, and suitability for long-term monitoring compared to active sampling researchgate.netresearchgate.net. However, active samplers can provide higher resolution data researchgate.net. Sampling strategies for airborne PAHs need to consider factors such as the phase distribution of the compound (vapor vs. particulate), which is temperature-dependent mdpi.com. On-filter degradation of PAHs by gaseous oxidants during sampling can lead to an underestimation of ambient concentrations, highlighting the importance of considering potential sampling artifacts npl.co.uk.

Sampling of water, soil, and sediment for organic pollutants like this compound also requires careful planning and execution to obtain representative samples researchgate.netenvironment.gov.za. For water, samples may be collected using grab or automatic samplers, ensuring the probe is positioned to avoid interfaces that could affect the sample environment.gov.za. For soil and sediment, core or grab samplers can be used, with attention paid to documenting the sample location and depth environment.gov.zaenvironment.govt.nz. Before sampling soil, non-soil material should be removed environment.gov.za. Precautions are necessary to prevent the loss of volatile contaminants during soil sampling environment.gov.za. The heterogeneity of environmental matrices necessitates specific considerations for each matrix to ensure sample quality researchgate.net. Sample preservation and holding times are also critical to prevent degradation before analysis environment.govt.nz.

Table 2: Environmental Matrices and Relevant Sampling Considerations for this compound

| Environmental Matrix | Sampling Methods | Key Considerations |

| Air | Active (filter/adsorbent), Passive | Phase distribution (vapor/particulate), Sampling artifacts (on-filter degradation) |

| Water | Grab sampling, Automatic samplers | Avoiding interfaces, Sample preservation, Holding times |

| Soil/Sediment | Grab sampling, Core sampling | Representativeness, Removing non-soil material, Preventing volatilization, Preservation |

Data Interpretation and Modeling of Environmental this compound Dynamics

Interpreting environmental this compound data and predicting its behavior often involves the use of environmental fate and transport models. These models help in understanding the distribution, transformation, and movement of this compound across different environmental compartments.

Spatially explicit multimedia fate models can be developed to predict environmental concentrations and distributions of PAHs like BaP (as a surrogate for this compound) over specific regions, taking into account spatial variations in emissions and environmental features acs.org. These models can be validated by comparing predictions with environmental monitoring data acs.org.

Data interpretation in environmental this compound research also involves analyzing measured concentrations in different matrices, identifying potential sources, and assessing temporal and spatial trends alsglobal.eu. Statistical methods and receptor modeling techniques can be used to apportion contributions from various sources to the observed this compound levels mdpi.com.

Modeling is also used to understand specific processes affecting this compound, such as adsorption kinetics and isotherms in soil and sediment scirp.org. These models help in quantifying the interaction between this compound and the solid matrix.

The development and application of environmental models require defining spatial and temporal scales, identifying emission sources, formulating mathematical expressions for transport and transformation processes, and quantifying chemical transformation rates up.pt. Sensitivity analysis can help determine which parameters have the most significant influence on model outputs, guiding future research and data collection efforts up.ptnih.gov.

Advanced Analytical Methodologies for Pyrene Detection and Quantification

Extraction and Sample Preparation Techniques for Pyrene (B120774)

Efficient extraction and sample preparation are critical steps in the analysis of this compound, as they aim to isolate and concentrate the analyte while removing interfering substances from complex matrices.

Solid-Phase Extraction (SPE) for this compound

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of organic pollutants, including PAHs like this compound, from various sample matrices, particularly water samples. ajol.infomdpi.com SPE involves the sorption of the target analyte from a liquid phase onto a solid adsorbent material packed in a cartridge or disk. ajol.info C18 SPE cartridges are commonly used for the extraction of PAHs from water. ajol.infofishersci.comobrnutafaza.hr After the sample passes through the SPE sorbent, the retained analytes are eluted using a suitable solvent or mixture of solvents. ajol.infoobrnutafaza.hr For PAH analysis in water, acetone (B3395972) and dichloromethane (B109758) are often used as elution solvents. obrnutafaza.hr Following elution, the extract is typically concentrated under a stream of nitrogen and may undergo solvent exchange before analysis. ajol.infofishersci.comobrnutafaza.hr SPE offers advantages such as reduced solvent consumption, improved selectivity, and simpler procedures compared to traditional liquid-liquid extraction. fishersci.com Studies have demonstrated the effectiveness of SPE for extracting this compound from water samples, achieving good recoveries and enrichment factors. ajol.info For instance, a developed SPE technique for PAHs in water samples using C18 cartridges achieved recoveries ranging from 81% to 135% and enrichment factors of 81–135. ajol.info

Liquid-Liquid Extraction (LLE) and Microextraction Methods for this compound

Liquid-Liquid Extraction (LLE) is a conventional sample preparation technique that involves partitioning analytes between two immiscible liquid phases. For the extraction of PAHs from water samples, LLE using solvents like n-hexane or cyclohexane (B81311) has been employed. fishersci.comblackmeditjournal.org While LLE is widely used due to its availability and simplicity, it can be non-selective and labor-intensive, requiring large volumes of organic solvents. fishersci.commdpi.com

To address the limitations of conventional LLE, microextraction methods have been developed, which use significantly smaller volumes of solvents. Dispersive Liquid-Liquid Microextraction (DLLME) is one such technique that has been applied to the extraction of PAHs, including this compound, from water samples. mdpi.comnih.govtbzmed.ac.ir In DLLME, a mixture of a low-density extraction solvent and a dispersive solvent is rapidly injected into the aqueous sample, forming a cloudy solution. mdpi.com This increases the contact area between the two phases, facilitating the rapid transfer of analytes into the extraction solvent droplets. mdpi.com After centrifugation, the fine droplets of the extraction solvent settle at the bottom and can be collected for analysis. mdpi.com Studies have shown that DLLME, sometimes assisted by ultrasound, can provide high recoveries for this compound from water samples with reduced solvent consumption and shorter extraction times. mdpi.com For example, an ultrasound-assisted DLLME procedure utilizing a binary dispersive agent achieved recoveries between 95% and 101% for light PAHs, including this compound. mdpi.com

Another microextraction technique is Solid-Phase Microextraction (SPME), which uses a fiber coated with an adsorbent material to extract analytes from the sample matrix. gcms.czresearchgate.net SPME offers advantages such as minimal solvent use and direct coupling with GC. gcms.cz While SPME has been used for PAH analysis, its efficiency can vary depending on the compound, with lower recoveries observed for more volatile compounds like naphthalene (B1677914) compared to heavier PAHs like this compound. gcms.cz Reproducibility for this compound using SPME at 2 ppb was reported to be in the range of 7% to 15%. gcms.cz

Supercritical Fluid Extraction (SFE) of this compound

Supercritical Fluid Extraction (SFE) is a sample preparation technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. epa.govvt.eduresearchgate.netjascoinc.com SFE is suitable for extracting PAHs from solid matrices such as soils, sediments, fly ash, and solid-phase extraction media. epa.gov It can also be applied to aqueous samples by using a liquid-fluid extraction vessel or by extracting analytes from an SPE disk onto which they have been adsorbed from the aqueous sample. epa.govvt.edu SFE offers advantages such as faster extraction times and reduced use of organic solvents compared to conventional methods like Soxhlet extraction. jascoinc.com The efficiency of SFE for this compound extraction can be influenced by parameters such as pressure, temperature, and the addition of modifiers. epa.govvt.edu Studies have demonstrated successful extraction of this compound from various matrices, including airborne particulate matter and aqueous samples, using SFE with good recoveries. vt.edujascoinc.com For instance, SFE of benzo[a]this compound (B130552) (a PAH structurally related to this compound) from airborne particulate matter using supercritical CO₂ with methanol (B129727) as a modifier achieved a collection recovery of 95.4% compared to ultrasonic extraction. jascoinc.com Quantitative extraction and transfer of this compound spiked in water were achieved using SFE with a liquid-fluid extraction vessel, and pre-spiking a modifier enhanced the recovery. vt.edu

Matrix Effects and Interference Mitigation in this compound Analysis

Matrix effects are a significant challenge in the analysis of this compound and other PAHs, particularly when dealing with complex samples such as environmental matrices (e.g., soil, water, air particulate matter) or biological samples. tandfonline.comuctm.edunih.govoup.com Matrix components can co-extract with the analyte and interfere with the analytical signal, leading to signal suppression or enhancement, which affects the accuracy and sensitivity of the analysis. tandfonline.comnih.govoup.com

To mitigate matrix effects, various strategies are employed during sample preparation and analysis. These include:

Sample Clean-up: Employing clean-up steps after initial extraction to remove interfering matrix components. Techniques like column chromatography using sorbents such as Florisil or aluminum oxide are commonly used for this purpose. fishersci.comblackmeditjournal.orguctm.educdc.gov

Selective Extraction: Using extraction techniques or conditions that are selective for PAHs, minimizing the co-extraction of interfering substances. SPE with selective sorbents, such as molecularly imprinted polymers, can offer enhanced selectivity. shim-pol.pl

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their interference effects. tandfonline.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample matrix to compensate for matrix effects. scielo.brnih.gov

Internal Standards: Using internal standards that are chemically similar to the analyte but not present in the sample can help correct for variations in extraction efficiency and matrix effects. blackmeditjournal.orggcms.cz

Advanced Detection Techniques: Employing more selective and sensitive detection techniques, such as tandem mass spectrometry (MS/MS), can help differentiate the analyte signal from matrix interference. nih.govuctm.edu

Research highlights the importance of optimizing sample preparation procedures to minimize matrix interference. tandfonline.comuctm.edu For instance, in the electrochemical detection of this compound, optimizing the concentration of a composite material in the sensor was found to mitigate matrix interference effects. tandfonline.com Studies on benzo[a]this compound analysis in olive oil demonstrated that low-temperature liquid-liquid extraction effectively eliminated fat interferences. scielo.br Despite these efforts, matrix effects can still occur, and their impact needs to be carefully evaluated and addressed for accurate this compound analysis. uctm.eduoup.com

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for separating this compound from other PAHs and matrix components before detection and quantification. Gas Chromatography (GC) is a widely used technique for the analysis of PAHs due to their volatility. cdc.govnih.govedpsciences.orgcoleparmer.in

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, MS) for this compound

Gas Chromatography (GC) is a powerful technique for separating this compound and other PAHs based on their boiling points and interactions with the stationary phase of the GC column. cdc.govcoleparmer.in Capillary columns are commonly used for PAH analysis, providing high resolution. cdc.govrestek.com The separated compounds are then detected using various detectors.

Flame Ionization Detection (FID) is a universal detection method commonly coupled with GC for PAH analysis. merel.sicdc.govcoleparmer.inepa.gov GC-FID is a relatively simple and robust technique that provides a linear response over a wide concentration range. merel.siepa.gov Studies have used GC-FID for the analysis of this compound, demonstrating good linearity in calibration curves. merel.si For example, analysis of this compound with GC-FID using generated detector gases showed a linear calibration curve with a correlation coefficient of 0.9973. merel.si GC-FID has been applied to the analysis of PAHs in various matrices, including suspended dust. nih.gov

Mass Spectrometry (MS) is another powerful detection technique coupled with GC (GC-MS) that provides both qualitative and quantitative information. ajol.infouctm.educdc.govnih.govnih.govedpsciences.orgrestek.comresearchgate.netnih.govacs.org GC-MS offers higher selectivity and sensitivity compared to GC-FID, making it particularly useful for the analysis of complex samples and trace levels of PAHs. uctm.edurestek.com GC-MS can be operated in full scan mode, which provides mass spectra for identification, or in Selected Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring specific ions characteristic of the target analytes. mdpi.comuctm.edunih.govrestek.com SIM mode is often preferred for trace analysis as it reduces matrix effects and interference. uctm.edu Tandem Mass Spectrometry (MS/MS) offers even greater selectivity and sensitivity by using multiple stages of mass analysis. nih.govuctm.edu GC-MS has been successfully applied to the identification and quantification of this compound in various matrices, including water samples, thermolysed waste products, and biological samples. ajol.infonih.govedpsciences.orgresearchgate.netresearchgate.net For instance, GC-MS was used for the analysis of PAHs, including this compound, in thermolysed waste products, allowing for qualitative and quantitative studies. edpsciences.org A method combining miniscale liquid-liquid extraction with GC-MS achieved low limits of detection for this compound in aqueous samples. nih.gov

The choice of GC column and temperature program is crucial for achieving adequate separation of PAH isomers. mdpi.comcoleparmer.inrestek.comepa.gov Specialized capillary columns and optimized temperature programs are used to resolve critical pairs of PAHs. mdpi.comcoleparmer.inrestek.com

Size Exclusion Chromatography (SEC) for this compound-Polymer Systems

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their hydrodynamic volume or size in solution. researchgate.net This technique is particularly useful for the analysis of polymers and can be applied to study systems involving this compound-labeled polymers or the interaction of this compound with polymeric materials. acs.orgrsc.org

In this compound-polymer systems, SEC can be used to determine the molecular weight distribution of the polymer and to assess the incorporation or association of this compound with the polymer chains. researchgate.netrsc.org For example, SEC with fluorescence detection has been employed to study the kinetics of polymer chain end reactions using this compound as a fluorescent label. acs.org By resolving the starting material and product based on molecular weight, SEC allows for the monitoring of the reaction progress. acs.org

SEC can also be used to quantify the amount of this compound-labeled polymer bound to nanoparticles, such as CdSe nanocrystals. nist.govnih.gov By analyzing the polymer using SEC and a UV detector, a calibration curve can be constructed to determine the amount of polymer bound to the nanoparticles. nih.gov

Data from SEC can provide insights into the size distribution and molecular characteristics of this compound-functionalized polymers. For instance, SEC data for this compound-functionalized TEMPO-containing polymers have been used to determine number-average molecular weight (Mn) and dispersity (Đ), providing crucial information about the polymer structure and composition. rsc.org

An example of SEC data for this compound-functionalized polymers:

| Sample | This compound content (%) (by UV/Vis) | TEMPO content (%) (by EPR) | Mn (kDa) (by SEC vs PMMA standard) | Đ (by SEC vs PMMA standard) |

| PPFPA | — | — | 23.3 | 2.2 |

| P0 | 0 | 96.2 | 48.5 | 3.0 |

| P1 | 4.3 | 92.5 | 37.8 | 3.1 |

| P2 | 10.9 | 87.3 | 30.9 | 2.8 |

| P3 | 16.9 | 84.2 | 29.2 | 2.7 |

| P4 | 22.5 | 80.9 | 26.5 | 2.9 |

Note: This table is based on data from a study on this compound-functionalized polymers and illustrates the type of data obtained from SEC analysis in such systems. rsc.org

Planar Chromatography (TLC) for this compound Identification

Planar chromatography, including Thin-Layer Chromatography (TLC), is a simple and cost-effective technique that can be used for the separation and identification of this compound, often as part of a preliminary analysis or for screening purposes. blackmeditjournal.orgrestek.com TLC separates compounds based on their differential migration across a stationary phase, typically a thin layer of adsorbent material on a plate, driven by the movement of a mobile phase.

For this compound analysis by TLC, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govresearchgate.net Various solvent systems can be employed as the mobile phase depending on the matrix and other compounds present. After separation, this compound spots can be visualized under UV light, as this compound exhibits fluorescence. nih.gov

TLC can be coupled with other detection methods for enhanced identification and sensitivity. For example, plasmonic TLC (PTLC) combined with dynamic surface-enhanced Raman spectroscopy (DSERS) has been developed for the on-site identification of this compound, offering high sensitivity. nih.gov TLC can also be hyphenated with mass spectrometry for the identification of separated compounds. uni-giessen.de

While TLC can be used for qualitative identification and semi-quantitative analysis based on spot intensity, it may not offer the same level of quantitative accuracy or separation power as HPLC for complex mixtures. However, its simplicity and speed make it a valuable tool for initial screening and method development.

Spectroscopic Quantification of this compound

Spectroscopic techniques leverage the interaction of light with matter to identify and quantify substances. This compound, with its distinct absorption and fluorescence properties, is well-suited for analysis by various spectroscopic methods.

Fluorescence Spectrometry for Direct this compound Quantification

Fluorescence spectrometry is a highly sensitive technique for the direct quantification of this compound due to its strong native fluorescence. blackmeditjournal.orgnih.gov This method involves exciting the this compound molecules at a specific wavelength and measuring the intensity of the emitted fluorescence at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of this compound in the sample, within a certain range.

Fluorescence spectrophotometers are used to record excitation and emission spectra, allowing for the identification and quantification of this compound even in relatively low concentrations. blackmeditjournal.org Synchronous fluorescence spectroscopy, where both the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can further enhance selectivity and reduce matrix interference for PAH analysis, including this compound metabolites. ulpgc.es

Fluorescence spectrometry has been successfully applied for the determination of this compound in various environmental samples, such as seawater. blackmeditjournal.org In addition to direct quantification, fluorescence properties of this compound derivatives can be used to probe and quantify properties of their environment, such as hydrophobicity in self-assembled aggregates. acs.org

UV-Vis Spectrophotometry for this compound Concentration Determination

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. This compound exhibits characteristic absorption bands in the UV region, which can be used for its quantification based on the Beer-Lambert Law. blackmeditjournal.orgnist.govupt.ro This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

UV-Vis spectrophotometry is often used for determining the concentration of this compound in solutions, particularly at higher concentrations where fluorescence might be quenched or where a fluorescence detector is not available. nist.gov The absorption spectrum of this compound typically shows distinct peaks in the UV region, and measurements are often taken at the wavelength of maximum absorbance for quantification. For this compound, a wavelength of 336 nm has been used for concentration determination based on UV absorption. blackmeditjournal.org

UV-Vis spectrophotometry can be used in conjunction with separation techniques like HPLC or as a standalone method after appropriate sample preparation, such as extraction. While generally less sensitive than fluorescence spectrometry for this compound, UV-Vis spectrophotometry is a valuable and widely accessible technique for its quantification.

Mass Spectrometry (MS) Techniques for this compound and its Metabolites (Environmental focus)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing detailed information about the molecular weight and structure of analytes. Coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is invaluable for the identification and quantification of this compound and its metabolites in complex environmental matrices. restek.comrsc.orgwaters.com

GC-MS is particularly useful for the analysis of volatile and semi-volatile organic compounds, including this compound. mdpi.com After separation by GC, the eluting compounds are introduced into a mass spectrometer, which generates mass spectra that serve as fingerprints for identification. GC-MS has been used to identify this compound metabolites, such as this compound dihydrodiol and pyrenol, in environmental samples. bioline.org.br

LC-MS is well-suited for the analysis of less volatile and more polar compounds, including many this compound metabolites which may be conjugated. waters.comwaters.com LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity by fragmenting ions and analyzing the resulting fragments, which is particularly useful for analyzing trace-level contaminants in complex environmental samples. mdpi.comnih.gov LC-MS has been applied to the analysis of this compound glucuronide, a key metabolite of this compound found in the bile of fish exposed to contaminated water, serving as an index of environmental contamination. waters.comwaters.comgimitec.com

Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are used in LC-MS for the analysis of this compound and its metabolites. waters.comwaters.comup.pt These techniques can be operated in both positive and negative ionization modes to provide comprehensive information. waters.comwaters.com The fragmentation patterns obtained from MS/MS can be used to confirm the identity of this compound metabolites. waters.comgimitec.com

MS techniques, especially when coupled with chromatography, offer high sensitivity and specificity for the analysis of this compound and its diverse range of metabolites in environmental samples, aiding in pollution assessment and understanding metabolic pathways. mdpi.combioline.org.br

Emerging and Miniaturized Analytical Methods for this compound

The drive towards faster, more cost-effective, and field-deployable analytical tools has led to the development of miniaturized platforms for the detection and quantification of environmental pollutants like this compound. These emerging methods often integrate sample preparation, separation, and detection steps onto a single chip or device, offering improved efficiency and reduced manual labor.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio within a narrow capillary. CE offers high separation efficiency, short analysis times, and low sample volume requirements, making it suitable for the analysis of complex mixtures, including PAHs like this compound.

CE with UV-laser-excited native fluorescence has been employed for the ultrasensitive determination of PAHs, including this compound. This method relies on the intrinsic fluorescence properties of this compound when excited by UV light. Separation is achieved through solvophobic association of the analytes with tetraalkylammonium ions in a mixed acetonitrile/water solvent. stanford.edu Background fluorescence from the capillary and electrolyte can be a limiting factor in detection sensitivity, but effective rejection can be achieved using a high-numerical-aperture microscope objective coupled with a precision slit in a confocal configuration. stanford.edu This approach has demonstrated mass detection limits for this compound in the range of (3-15) x 10-10 mol, with a linear fluorescence response spanning over 4 orders of magnitude. stanford.edu

Another application involves UV-detection capillary electrophoresis coupled with a two-step concentration system using homogeneous liquid-liquid extraction and a sweeping method for the determination of this compound and benzo[a]this compound. nih.gov This method can determine PAHs at 10-9 mol/L levels. nih.gov The extraction percentages for this compound at 10-6 mol/L were reported as 97.5%. nih.gov With a total concentration factor of 8335-fold, the determination range for this compound was 8.0 x 10-9 to 7.0 x 10-7 mol/L, and the detection limit (3 sigma) was 4.8 x 10-9 mol/L. nih.gov

CE has also been coupled with mass spectrometry (MS) for the analysis of PAH-DNA adducts, which are relevant in assessing exposure to PAHs like this compound. Capillary zone electrophoresis (CZE) coupled with negative ion electrospray mass spectrometry (ES-MS) has been used to detect and identify adducts formed from the reaction of DNA with the active metabolite of benzo[a]this compound, benzo[a]this compound diol epoxide (BPDE). acs.orgnih.gov While this specifically focuses on a metabolite of benzo[a]this compound, it highlights the potential of CE-MS for analyzing this compound-related biomarkers. Low nanogram detection limits (< 10 ng or < 15 pmol) have been demonstrated for normal scan spectra, and exploitation of selective reaction monitoring (SRM) can produce detection limits in the low picogram range (< 85 pg or < 130 fmol). nih.gov

Microfluidic Devices for On-Chip this compound Detection

Microfluidic devices, often referred to as "lab-on-a-chip" systems, enable the manipulation of small fluid volumes within microscale channels. These devices offer advantages such as reduced sample and reagent consumption, faster analysis times, portability, and the potential for integration of multiple analytical steps. Microfluidics is increasingly being explored for environmental analysis, including the detection of organic pollutants like this compound. researchgate.netrsc.orgnih.gov

Paper-based microfluidic devices (µPADs) are particularly promising due to their low cost, portability, and ease of use, making them suitable for point-of-care testing and field environmental monitoring. nih.govfrontiersin.org The spontaneous fluid transport through capillary action in paper eliminates the need for external pumps. frontiersin.org

Microfluidic devices have been developed for the automated liquid-solid extraction and quantification of this compound from soil samples. A miniaturized magnetically actuated liquid-solid extraction unit integrated with filtration and detection units on a single centrifugal microfluidic device has been reported. researchgate.netnih.gov This system demonstrated a 150-fold reduction in sample weights and extraction solvent volumes compared to conventional methods, while achieving statistically similar recoveries. researchgate.netnih.gov The this compound detection limit for this device was 1 ppm (0.03 µg absolute detection limit) using UV-absorbance detection. researchgate.netnih.gov

Another approach utilizes the fluorescence quenching of this compound deposited on paper-based analytical devices for the detection of explosive compounds, including nitroaromatic compounds. nih.govscispace.com While focused on explosives, this demonstrates the principle of using this compound's fluorescence properties within a microfluidic format for sensing. A portable detector prototype has been built using a UV LED for excitation and a photodiode for detection, demonstrating the potential for field use. scispace.com

Microfluidic diatomite analytical devices (µDADs) have also been used for the detection of this compound, achieving sensitivity in the part-per-billion scale (1 ppb of this compound from a mixed sample). frontiersin.org This was achieved by integrating on-chip chromatography for separation and surface-enhanced Raman scattering for detection. frontiersin.org

Biosensor and Chemsensor Development for this compound (Environmental context)

Biosensors and chemosensors are analytical devices that combine a recognition element (biological or chemical) with a transducer to detect specific analytes. This compound's fluorescent properties make it a suitable building block for the development of optical chemosensors. rsc.orgdntb.gov.uarsc.org this compound can exist in monomer and excimer forms, with distinct spectroscopic properties, and excimer formation is sensitive to environmental factors, which can be exploited for sensing applications. rsc.org

This compound-based chemosensors have been developed for the detection of various environmental pollutants, including metal ions and explosives. rsc.orgdntb.gov.uarsc.orgmdpi.commdpi.combohrium.comscispace.com While many studies focus on other analytes, the principles can be applied to this compound detection itself or to detecting substances that interact with this compound in a sensing construct. For example, this compound-based fluorescent probes have been developed for the detection of metal ions like Cu2+ and Fe2+, utilizing fluorescence quenching or enhancement mechanisms. mdpi.comscispace.com The detection limits for these metal ions using this compound-based sensors have been reported in the micromolar range. mdpi.comscispace.com

In the context of environmental monitoring, this compound-based chemosensors can be designed to detect specific interactions with this compound. For instance, a new aromatic hydrazone based on this compound-1-aldehyde was synthesized and investigated as a fluorescent sensor for fluoride (B91410) detection. nih.gov While not directly detecting this compound, this illustrates the use of this compound derivatives in environmental sensing.

Electrochemical sensors are also being developed for this compound detection. A screen-printed electrode modified with a PVA/TiO2 composite material has been developed for the fast and accurate detection of this compound. tandfonline.com This electrochemical sensor exhibited a wide linear response range (1.0 × 10−8 to 1.0 × 10−3 g/L) and a low limit of detection (5.06 × 10−9 g/L). tandfonline.com The sensor also demonstrated high recovery rates in environmental sample analysis. tandfonline.com

Optical sensors based on silicon nanowires functionalized with β-cyclodextrin have shown ultrasensitive detection and a wide dynamic range for this compound quantification in water. acs.org This sensor leverages the luminescence restoration of functionalized silicon nanowires in the presence of this compound, achieving a limit of detection of 2 × 10–4 ppb and a limit of quantification of 0.01 ppb. acs.org

While research on biosensors specifically targeting this compound is less prevalent compared to chemosensors, the general principles of biosensing, which involve biological recognition elements, could potentially be applied. Aptamer-based biosensors, for example, utilize nucleic acid ligands that can bind to specific targets. researcher.life Although a cited example focuses on chloramphenicol (B1208) detection using a this compound excimer switch, the concept of using this compound's fluorescence properties in conjunction with a biological recognition element remains relevant for potential this compound biosensor development. researcher.life

The development of both biosensors and chemosensors for environmental pollutants is an active area of research, with the aim of providing rapid, selective, and sensitive detection methods, often with the potential for field deployment. mdpi.commdpi.com

Here is a table summarizing some of the analytical methods and their performance for this compound detection:

| Method | Sample Matrix | Detection Limit | Detection Principle | Reference |

| CE with UV-laser-excited native fluorescence | Not specified | (3-15) x 10-10 mol (mass limit) | Native Fluorescence | stanford.edu |

| UV-detection CE with two-step concentration | Not specified | 4.8 x 10-9 mol/L | UV Absorbance | nih.gov |

| Centrifugal Microfluidic Device (Automated LSE) | Soil | 1 ppm (0.03 µg absolute) | UV Absorbance | researchgate.netnih.gov |

| Microfluidic Diatomite Analytical Device (µDAD) | Mixed sample | 1 ppb | Surface-Enhanced Raman Scattering | frontiersin.org |